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Drug Profile and Mechanism of Action

Afuresertib (development codes: LAE002, GSK2110183) is a potent, oral, ATP-competitive pan-AKT

inhibitor that targets all three AKT isoforms (AKT1, AKT2, and AKT3). [1] [2] It functions by binding to

the ATP-binding site of the AKT kinase, thereby inhibiting its activity and subsequent downstream signaling

in the PI3K/AKT/mTOR pathway. [2] This pathway is frequently dysregulated in various cancers,

contributing to uncontrolled cell proliferation, survival, and resistance to conventional therapies. [2] [3]

The following diagram illustrates the core mechanism of afuresertib within the PI3K/AKT/mTOR pathway

and its therapeutic strategy in combination treatments:
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Diagram 1: Afuresertib Mechanism of Action in the PI3K/AKT/mTOR Pathway. This diagram

illustrates how afuresertib inhibits AKT phosphorylation and activation, disrupting downstream signals that

promote cancer cell survival and therapy resistance. Source: Adapted from [2] [3].

Current Clinical Trial Landscape and Key Findings

Clinical development of afuresertib explores its potential as both a monotherapy and in combination

regimens for solid tumors and hematologic malignancies. Key trials focus on overcoming resistance to

standard therapies.
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Summary of Recent Clinical Trial Evidence

Table 1: Summary of Key Afuresertib Clinical Trials

Trial
Identifier/Name

Phase
Patient
Population

Intervention Primary Findings Reference

LAE201 (NCT not

provided)

II mCRPC post 1-

3 lines of SOC
(n=40)

Afuresertib +

LAE001
(androgen

synthesis
inhibitor)

Median rPFS: 8.1
months vs.
historical 2-4

months;
manageable safety

profile

[1]

PROFECTA-
II/GOG-3044
(NCT04374630)

II Platinum-

Resistant
Ovarian Cancer

(n=146)

Afuresertib +

Paclitaxel vs.
Paclitaxel alone

Median PFS: 4.3
mo vs. 4.1 mo (HR
0.7); No significant

OS benefit in
overall population

[3]

PKB112835
(NCT00881946)

I Advanced
Hematologic

Malignancies
(n=73)

Afuresertib
Monotherapy

Established MTD:
125 mg/day; PR in

3 MM patients;
manageable AEs

(nausea, diarrhea)

[4]

mCRPC: metastatic Castration-Resistant Prostate Cancer; rPFS: radiographic Progression-Free Survival;

SOC: Standard of Care; PROC: Platinum-Resistant Ovarian Cancer; PFS: Progression-Free Survival; OS:

Overall Survival; MTD: Maximum Tolerated Dose; PR: Partial Response; MM: Multiple Myeloma; AEs:

Adverse Events.

Analysis of Efficacy Signals

Promising Activity in Prostate Cancer: The combination of afuresertib and LAE001 showed a

clinically meaningful improvement in radiographic progression-free survival (rPFS) for patients with
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late-stage mCRPC, more than doubling the median rPFS compared to historical controls. This

provided the rationale for initiating a Phase III trial. [1]
Biomarker-Driven Efficacy in Ovarian Cancer: While the PROFECTA-II trial did not meet its

primary endpoint in the overall population, a pre-planned biomarker analysis revealed that patients
with tumors positive for phospho-AKT (p-AKT) derived significant benefit from the afuresertib-

paclitaxel combination. This underscores the importance of patient selection based on biomarker
status for future AKT inhibitor trials. [3]

Early Signal in Hematologic Malignancies: The initial Phase I trial demonstrated that afuresertib
has single-agent activity against heavily pretreated hematologic cancers, particularly multiple

myeloma, establishing a foundation for its further development. [4]

Detailed Experimental Protocols

Protocol Synopsis: Phase III Trial in mCRPC

1. Study Design: Multi-regional, randomized, open-label, active-controlled Phase III trial. [1]

2. Objectives:

Primary: To compare the efficacy of afuresertib + LAE001 versus standard of care (SOC) in terms of

Overall Survival (OS) and/or Radiographic Progression-Free Survival (rPFS).
Secondary: To assess Objective Response Rate (ORR), Duration of Response (DOR), Disease

Control Rate (DCR), safety, and quality of life.

3. Patient Population:

Key Inclusion: Patients with metastatic castration-resistant prostate cancer (mCRPC) who have

progressed after 1-3 lines of SOC treatment, which must include at least one line of abiraterone or a
second-generation androgen receptor (AR) antagonist. [1]

4. Dosing Regimen:

Experimental Arm: Afuresertib (dose from Phase II) orally once daily + LAE001 (dose from Phase
II) orally once daily.

Control Arm: Investigator's choice of SOC therapy.
Treatment continues until disease progression, unacceptable toxicity, or patient withdrawal. [1]

5. Key Study Assessments:
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Efficacy: Serial radiographic imaging (CT/MRI and bone scan) per RECIST 1.1 and PCWG3 criteria

at baseline and every 8-12 weeks.
Safety: Continuous monitoring of adverse events (AEs), serious AEs (SAEs), clinical laboratory tests

(hematology, chemistry), vital signs, and ECGs. AEs are graded according to NCI CTCAE. [1]

Protocol Synopsis: Phase II Trial in PROC (PROFECTA-II)

1. Study Design: Open-label, randomized, active-controlled, Phase II trial. [3]

2. Objectives:

Primary: To evaluate Progression-Free Survival (PFS) with afuresertib plus paclitaxel compared to
paclitaxel alone.

Secondary: Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DOR),
Disease Control Rate (DCR), and CA-125 response. [3]

3. Patient Population:

Key Inclusion: Patients with histologically confirmed platinum-resistant epithelial ovarian, fallopian
tube, or primary peritoneal cancer. Platinum resistance was defined as disease progression within 6

months of the last dose of platinum-based chemotherapy. [3]

4. Dosing Regimen:

Experimental Arm: Afuresertib (125 mg orally, once daily) in continuous 28-day cycles + Paclitaxel

(80 mg/m² IV, days 1, 8, and 15 of each cycle).
Control Arm: Paclitaxel (80 mg/m² IV, days 1, 8, and 15 of a 28-day cycle). [3]

5. Biomarker Analysis:

Collection of tumor tissue for retrospective analysis of p-AKT status by immunohistochemistry (IHC).
This was a key exploratory endpoint to identify a responsive patient subgroup. [3]

The workflow of these clinical trials, from concept to analysis, is summarized in the following diagram:
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Diagram 2: Afuresertib Clinical Trial Development Workflow. This diagram outlines the sequential

stages of clinical development for afuresertib, highlighting how data from earlier phases inform the design

of subsequent trials. Source: Adapted from [1] [4] [3].
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Laboratory Methodology for Biomarker Analysis

The biomarker analysis from the PROFECTA-II trial highlights a critical methodological component for

future trials with AKT inhibitors.

Specimen Collection: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue blocks (preferred) or

a minimum of 10 unstained slides from the most recent available tumor specimen are collected at
screening. [3]

Immunohistochemistry (IHC):
Staining: Tissue sections are stained using a validated anti-p-AKT (Ser473) antibody.

Scoring: Staining is scored by qualified pathologists. A tumor is considered p-AKT positive if
≥10% of tumor cells show moderate or strong staining intensity. [3]

Data Integration: p-AKT status is then integrated with clinical outcome data (PFS, OS) to perform
biomarker subgroup analyses.

Safety and Tolerability Profile

Across clinical trials, afuresertib has demonstrated a manageable safety profile.

Table 2: Common Adverse Events Associated with Afuresertib

Adverse Event
Incidence (Phase I
Monotherapy [4])

Management Notes

Nausea 35.6% Prophylactic anti-emetics recommended; usually
low grade.

Diarrhea 32.9% Standard anti-diarrheal medications (e.g.,
loperamide) are effective.

Dyspepsia 24.7% Managed with proton-pump inhibitors or H2
blockers.

Liver Function Test
Abnormalities

Dose-Limiting Toxicity
at 150 mg

Required dose reduction; established MTD of 125
mg daily. Monitor liver enzymes periodically.
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Adverse Event
Incidence (Phase I
Monotherapy [4])

Management Notes

Other Potential
Events

(From combination

trials)

Hyperglycemia, rash, hematologic toxicities.

Combination with paclitaxel did not report new
safety signals. [3]

Conclusions and Future Directions

Afuresertib represents a promising targeted therapy with a clear mechanistic rationale for overcoming

treatment resistance in cancers with an activated PI3K/AKT/mTOR pathway. The design of its clinical trials

has evolved to reflect critical learnings:

Combination Strategy is Key: The most promising efficacy data for afuresertib comes from rational

combinations, such as with androgen synthesis inhibition in prostate cancer (LAE001) or
chemotherapy. [1]

Biomarker Selection is Crucial: The future development of afuresertib, particularly in solid tumors
like ovarian cancer, is likely dependent on the identification and validation of predictive biomarkers,

such as p-AKT status, to enrich for patient populations that will derive the most benefit. [3]
Manageable Safety Profile: Afuresertib has a consistent and manageable toxicity profile, with

gastrointestinal events being the most common and manageable with supportive care. [4]

For researchers designing future trials with afuresertib, the focus should be on biomarker-stratified

populations in the context of rational combination therapies, to maximize the potential of this targeted agent.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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